Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Ethyl-2-methylallylamine, a versatile secondary amine with applications ranging from agrochemical synthesis to its potential as a scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its nomenclature, physicochemical properties, synthetic routes, analytical characterization, and role as a chemical intermediate, offering field-proven insights into its handling and application.
Nomenclature and Identification
Clarity in chemical identification is paramount for reproducible research and safety. N-Ethyl-2-methylallylamine is known by several names, a reflection of different nomenclature systems and common laboratory shorthand. Establishing a clear link between these identifiers is the first step in any rigorous scientific endeavor.
The systematic IUPAC name for this compound is N-ethyl-2-methylprop-2-en-1-amine .[1][2][3] However, it is frequently referred to by other names in literature and commercial listings.
Common Synonyms and Alternate Names: [1][2][4][5][6][7]
-
N-Ethyl-2-methyl-2-propen-1-amine
-
N-Ethylmethallylamine
-
2-Propen-1-amine, N-ethyl-2-methyl-
-
N-ethylmethacrylamine[1][8]
-
Ethyl 2-methylallylamine[6]
A hierarchical view of its nomenclature helps to clarify these relationships:
Figure 1: Nomenclature hierarchy for N-Ethyl-2-methylallylamine.
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.
Key Identification Data:
| Identifier | Value | Source(s) |
| CAS Number | 18328-90-0 | [1][4][5][8] |
| Molecular Formula | C₆H₁₃N | [1][4][5] |
| Molecular Weight | 99.17 g/mol | [2][4][] |
| InChI Key | AXTLFVLHXSDZOW-UHFFFAOYSA-N | [1][3][8] |
| Canonical SMILES | CCNCC(=C)C | [2][3] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experiments, developing formulations, and ensuring safe handling. N-Ethyl-2-methylallylamine is a colorless to light yellow liquid under standard conditions.[6]
Table of Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | Colorless to Light Yellow Liquid/Oil | [6] |
| Boiling Point | 104.5-105 °C | [2][6][10] |
| Density | 0.753 g/mL at 25 °C | [2][6][10] |
| Refractive Index (n²⁰/D) | 1.4221 | [6][10] |
| Flash Point | 7.2 °C (45 °F) | [6] |
| Vapor Pressure | 13.33 hPa at 20 °C | [6] |
| Water Solubility | 0.3 ppm at 25 °C (for Ethalfluralin) | [11] |
| LogP | 1.172 - 1.39 | [7][8] |
Synthesis and Reactivity
N-Ethyl-2-methylallylamine, as a secondary amine, can be synthesized through several established organic chemistry pathways. The choice of method often depends on the available starting materials, required scale, and desired purity. The two most common and logical approaches are N-alkylation and reductive amination.
Synthetic Methodologies
A. N-Alkylation of Ethylamine
This classical approach involves the reaction of a primary amine (ethylamine) with an appropriate alkyl halide. The most direct precursor for the 2-methylallyl group is 3-chloro-2-methyl-1-propene (methallyl chloride).[12]
The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.[13] Ethylamine acts as the nucleophile, attacking the electrophilic carbon of methallyl chloride, displacing the chloride leaving group.
Figure 2: Workflow for N-Alkylation Synthesis.
Causality and Experimental Considerations:
A significant challenge in N-alkylation is over-alkylation.[14] The desired secondary amine product is also nucleophilic and can react with another molecule of methallyl chloride to form an undesired tertiary amine. To mitigate this, a large excess of the starting primary amine (ethylamine) is typically used to increase the probability that the alkyl halide will react with ethylamine rather than the product.[15] A weak base is also required to neutralize the HCl formed during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant molar excess (e.g., 5-10 equivalents) of ethylamine, dissolved in a suitable solvent like ethanol.
-
Addition of Alkyl Halide: Slowly add 3-chloro-2-methyl-1-propene (1 equivalent) to the stirred ethylamine solution via the dropping funnel. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain control.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for several hours until TLC or GC-MS analysis indicates the consumption of the starting halide.
-
Workup: Quench the reaction with water. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation to separate the desired secondary amine from any unreacted starting materials and over-alkylation byproducts.
B. Reductive Amination
A more controlled and often higher-yielding method for synthesizing secondary amines is reductive amination.[16] This two-step, one-pot process involves the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.
For the synthesis of N-Ethyl-2-methylallylamine, the precursors are ethylamine and methacrolein (2-methylpropenal).
Figure 3: Workflow for Reductive Amination Synthesis.
Causality and Experimental Considerations:
The key to successful reductive amination is the choice of reducing agent.[15] A mild reducing agent is required, one that will reduce the imine (C=N) bond but not the starting aldehyde (C=O) bond. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this purpose because it is less reactive than sodium borohydride (NaBH₄) and is most effective under the slightly acidic conditions that favor imine formation.[16]
Experimental Protocol: Reductive Amination
-
Reaction Setup: Combine ethylamine (1.1 equivalents) and methacrolein (1.0 equivalent) in a suitable solvent such as methanol in a round-bottom flask with a magnetic stirrer.
-
Imine Formation: Adjust the pH of the solution to ~6 with acetic acid to catalyze the formation of the imine. Stir the mixture for 30-60 minutes at room temperature.
-
Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN, ~1.2 equivalents). Stir the reaction at room temperature. Monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, carefully add aqueous HCl to quench any remaining reducing agent (Caution: HCN gas may be evolved). Make the solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by distillation or column chromatography.
Applications and Research Interest
While N-Ethyl-2-methylallylamine is sold primarily as a research chemical and chemical intermediate, its structural motifs are of significant interest in both agrochemical and pharmaceutical development.[6][17][18]
Agrochemical Synthesis: Ethalfluralin
The most prominent documented application of N-Ethyl-2-methylallylamine is as a key intermediate in the synthesis of Ethalfluralin.[6][19] Ethalfluralin is a selective, pre-emergent dinitroaniline herbicide used to control annual grasses and broadleaf weeds in crops like soybeans and dry beans.[1][11][20]
The synthesis involves a nucleophilic aromatic substitution reaction where N-Ethyl-2-methylallylamine displaces a chlorine atom on a dinitro-substituted benzene ring.[1]
Synthetic Pathway to Ethalfluralin:
The reaction couples N-Ethyl-2-methylallylamine with 2,6-dinitro-4-(trifluoromethyl)chlorobenzene.[1] The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by the secondary amine.
Potential in Drug Development: The Allylamine Pharmacophore
The allylamine functional group is a recognized pharmacophore in medicinal chemistry, most notably in the development of antifungal agents.[21][22] Allylamine antifungals, such as Terbinafine (Lamisil), function by inhibiting the enzyme squalene epoxidase.[2][22] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[2]
Mechanism of Action:
Inhibition of squalene epoxidase leads to two key effects that are detrimental to the fungal cell:
-
Ergosterol Depletion: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, impairing cellular function.[2][22]
-
Squalene Accumulation: The blockage of the pathway causes a toxic intracellular accumulation of the substrate, squalene.[2]
This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, making it an attractive target for drug design.[21]
While N-Ethyl-2-methylallylamine itself is not an antifungal drug, its structure contains the core allylamine scaffold. This makes it a valuable building block for the synthesis of novel derivatives. Researchers in drug development can use it as a starting point to create libraries of new compounds to be screened for antifungal activity or other therapeutic applications. The ethyl and 2-methyl groups provide specific steric and electronic properties that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of new drug candidates.
Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of N-Ethyl-2-methylallylamine after synthesis or before use. The primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile amines.[2][22] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
General Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the amine in a volatile organic solvent like dichloromethane or methanol.
-
GC Column: Use a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[2]
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50-80 °C, hold for 1-2 minutes, then ramp at 10 °C/min to 250 °C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Expected Fragmentation: Look for the molecular ion (M⁺) at m/z 99 and characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all the different types of protons in the molecule (ethyl group CH₃ and CH₂, allyl group CH₂ and =CH₂, methyl group on the double bond). The splitting patterns (e.g., the triplet and quartet for the ethyl group) and integrations (proton ratios) are key for structural confirmation.[3]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the structure, confirming the overall carbon skeleton.[3]
Spectral data for N-Ethyl-2-methylallylamine is available in public databases such as the NIST Chemistry WebBook and PubChem for comparison.[3][23]
Safety and Handling
N-Ethyl-2-methylallylamine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
Key Hazards:
-
Flammability: It is a highly flammable liquid and vapor.[18] Keep away from heat, sparks, and open flames.
-
Toxicity: Harmful if swallowed or in contact with skin.[18]
-
Corrosivity: Causes severe skin burns and eye damage.[18]
-
Respiratory Irritation: May cause respiratory irritation.[18]
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[18]
-
Grounding: Use proper grounding procedures to avoid static discharge, which can ignite flammable vapors.[18]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as acids and oxidizing agents.[18]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
N-Ethyl-2-methylallylamine is a foundational chemical building block with a well-defined set of properties and established synthetic routes. Its primary industrial application lies in agrochemical manufacturing, specifically for the herbicide Ethalfluralin. For researchers in drug development, its allylamine core presents a valuable and validated pharmacophore, offering a starting point for the design and synthesis of novel therapeutic agents, particularly in the antifungal space. A thorough understanding of its nomenclature, synthesis, and handling is essential for its effective and safe utilization in scientific research and development.
References
- Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
- Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.
- Ghannoum, M. A., & Isham, N. (2022).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 87587, 2-Propen-1-amine, N-ethyl-2-methyl-. [Link]
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Merck Index. Ethalfluralin. [Link]
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U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Ethalfluralin. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 87587, 2-Propen-1-amine, N-ethyl-2-methyl-. [Link]
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Oakwood Chemical. N-Ethyl-2-methylallylamine. [Link]
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Gelest, Inc. (2016). SAFETY DATA SHEET: N-ETHYL-(2-METHYLALLYL)AMINE. [Link]
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NIST. N-Ethyl-2-methylallylamine in the NIST Chemistry WebBook. [Link]
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NIST. Mass Spectrum of N-Ethyl-2-methylallylamine. [Link]
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SIELC Technologies. N-Ethyl-2-methyl-2-propen-1-amine. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. 21.6: Synthesis of Amines by Reductive Amination. [Link]
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ChemBK. N-ethyl-2-methylprop-2-en-1-amine. [Link]
- Liu, W., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Molecules, 28(9), 3724.
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 41381, Ethalfluralin. [Link]
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Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. [Link]
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LibreTexts Chemistry. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
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PubChemLite. N-ethyl-2-methylallylamine (C6H13N). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11241, 3-Chloro-2-methyl-1-propene. [Link]
- Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
- Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832.
- Leach, A. R., et al. (2010). Ligand-based virtual screening: pharmacophores and related methods. Journal of computer-aided molecular design, 24(8), 667–681.
- Yang, Y., et al. (2010). Recent advances in ligand-based drug design: relevance and utility of the conformationally sampled pharmacophore approach. Current topics in medicinal chemistry, 10(1), 1–11.
- Aris, A., et al. (2025). Pharmacophore-Guided Generative Design of Novel Drug-Like Molecules. arXiv preprint arXiv:2510.01480.
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